molecular formula C4H7ClN4O B12944234 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride

4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride

Cat. No.: B12944234
M. Wt: 165.56 g/mol
InChI Key: MXCUYSMIELHIQL-YHSVBKEQSA-N
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Description

4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3. This compound is particularly significant due to its isotopic labeling, which makes it useful in tracing and studying biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the imidazole ring. One common method involves the reaction of labeled precursors under controlled conditions to ensure the incorporation of the isotopes at the desired positions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the imidazole ring and the subsequent introduction of the amino and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrosoimidazole or nitroimidazole derivatives.

    Reduction: Aminoimidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a labeled compound, it is used in studying reaction mechanisms and tracing chemical pathways.

    Biology: It is used in metabolic studies to trace the incorporation of labeled atoms into biomolecules.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride involves its incorporation into biochemical pathways where it can be traced using its isotopic labels. The labeled carbon and nitrogen atoms allow researchers to follow the compound through various metabolic processes, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-imidazole-4-carboxamide hydrochloride: A similar compound without isotopic labeling.

    4-amino-5-carbamoylimidazole hydrochloride: Another derivative of imidazole with different functional groups.

Uniqueness

The uniqueness of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride lies in its isotopic labeling, which makes it particularly useful for tracing and studying biochemical pathways. This feature distinguishes it from other similar compounds that do not have isotopic labels and are therefore less useful in certain types of research.

Properties

Molecular Formula

C4H7ClN4O

Molecular Weight

165.56 g/mol

IUPAC Name

4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i1+1,2+1,7+1;

InChI Key

MXCUYSMIELHIQL-YHSVBKEQSA-N

Isomeric SMILES

[13CH]1=NC(=[13C]([15NH]1)C(=O)N)N.Cl

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N.Cl

Origin of Product

United States

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